molecular formula C18H12ClFN4O2 B1384372 2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1349086-32-3

2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B1384372
CAS RN: 1349086-32-3
M. Wt: 370.8 g/mol
InChI Key: KOHDRQSAYUCSOS-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C18H12ClFN4O2 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • This compound is utilized as a building block for constructing various nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. Its reactivity towards primary and heterocyclic amines yields Schiff bases, which are essential in synthesizing these nitrogen-rich compounds (Farouk, Ibrahim, & El-Gohary, 2021).

Anticancer Potential

  • Derivatives of this compound, synthesized through environmentally friendly methods, have demonstrated significant in-vitro anticancer activities against various human tumor cell lines. Molecular docking studies indicate good binding in the active site of the thymidylate synthase enzyme, crucial for anticancer activity (Tiwari et al., 2016).

Antimicrobial Activity

  • Novel Schiff bases synthesized using derivatives of this compound have shown substantial antimicrobial activities. These activities were confirmed through in vitro studies, highlighting its potential in developing new antimicrobial agents (Puthran et al., 2019).

Molecular Docking and Structural Analysis

  • Molecular docking studies involving derivatives of this compound have shown high affinity with proteins like CDK4, indicating potential pharmaceutical applications. X-ray crystallography has also been used to understand its molecular structure, aiding in the design of more effective compounds (Holam, Santhoshkumar, & Killedar, 2022).

Potential as Anticonvulsant Agents

  • Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant and neurotoxicity effects, showing promising results at specific dose levels. This opens avenues for further research into its applications in neuropharmacology (Shaquiquzzaman et al., 2012).

properties

IUPAC Name

2-(4-chloroanilino)-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O2/c1-26-15-7-2-10(8-14(15)20)16-13(9-21)17(25)24-18(23-16)22-12-5-3-11(19)4-6-12/h2-8H,1H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHDRQSAYUCSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 4
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 5
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

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